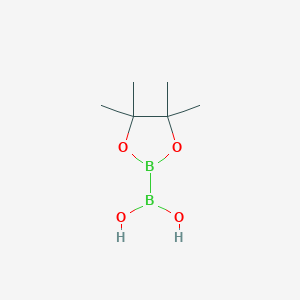

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビス(ピナコラト)ジボロンは、ピナコールエステル基に結合したホウ素原子を特徴とするボロン酸誘導体です。この化合物は、その安定性と反応性のために、特に鈴木・宮浦クロスカップリング反応において、有機合成で広く使用されています。ピナコールエステル基の存在は、その溶解性を高め、さまざまな化学プロセスでの取り扱いを容易にします。

準備方法

合成経路と反応条件

ビス(ピナコラト)ジボロンの合成は、通常、脱水剤の存在下でボロン酸をピナコールと反応させることから始まります。一般的な方法には、無水条件下でトリイソプロピルボレートとピナコールを使用する方法があります。 反応は通常、分解を防ぎ、高収率を得るために低温で行われます .

工業生産方法

工業的な設定では、この化合物の生産は、効率とスケーラビリティを高めるために連続フロープロセスを含む場合があります。自動化されたシステムの使用により、反応条件を正確に制御でき、製品品質の一貫性が得られます。さらに、溶媒リサイクルや廃棄物最小化などのグリーンケミストリーの原則の実施は、多くの場合、生産プロセスの環境への影響を軽減するために考慮されます。

化学反応の分析

反応の種類

ビス(ピナコラト)ジボロンは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、ボロン酸またはボレートエステルを形成するために酸化することができます。

還元: 還元反応により、ボロン酸基をボランまたはボロハイドライドに変換することができます。

置換: ボロン酸基は、多くの場合、遷移金属触媒によって促進される求核置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過ホウ酸ナトリウムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 鈴木・宮浦クロスカップリング反応では、多くの場合、炭酸カリウムや水酸化ナトリウムなどの塩基を使用して反応を促進するパラジウムまたはニッケル触媒が使用されます.

形成される主な生成物

酸化: ボロン酸とボレートエステル。

還元: ボランとボロハイドライド。

置換: ビアリール化合物やその他のクロスカップリング生成物。

科学研究への応用

ビス(ピナコラト)ジボロンは、科学研究において幅広い応用範囲があります。

化学: クロスカップリング反応を通じて複雑な有機分子の合成に広く使用されています。

生物学: この化合物は、ホウ素含有薬剤の開発や、酵素メカニズムの研究のためのツールとして使用されています。

医学: 特にホウ素含有抗がん剤の作成において、医薬品の合成に役割を果たしています。

科学的研究の応用

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-containing anticancer agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components

作用機序

ビス(ピナコラト)ジボロンの作用機序には、ホウ素-酸素結合の形成が含まれ、これはその反応性にとって重要です。鈴木・宮浦クロスカップリング反応では、ボロン酸基はパラジウム触媒と相互作用して、パラジウム-ホウ素錯体を形成します。 この錯体は、次にアリールハライドとのトランスメタル化を受け、続いて還元的脱離を起こして目的のビアリール生成物を形成します .

類似化合物の比較

類似化合物

- 2-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン

- 2-メトキシピリジン-5-ボロン酸ピナコールエステル

- 1-Boc-ピラゾール-4-ボロン酸ピナコールエステル

- 1-メチルピラゾール-4-ボロン酸ピナコールエステル

独自性

ビス(ピナコラト)ジボロンは、その高い安定性と取り扱いの容易さにより、さまざまな化学反応での使用に特に適しています。 そのピナコールエステル基は、その溶解性と反応性を高め、多くの合成用途に適した選択肢となっています .

類似化合物との比較

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 1-Boc-pyrazole-4-boronic acid pinacol ester

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid stands out due to its high stability and ease of handling, which makes it particularly suitable for use in various chemical reactions. Its pinacol ester group enhances its solubility and reactivity, making it a preferred choice for many synthetic applications .

特性

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14B2O4/c1-5(2)6(3,4)12-8(11-5)7(9)10/h9-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTRMTLAQUQBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)B(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14B2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726048 |

Source

|

| Record name | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913739-28-3 |

Source

|

| Record name | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)